4-Bromo-2-fluoro-5-methylbenzenesulfonamide

Description

Molecular Geometry and Crystallographic Characterization

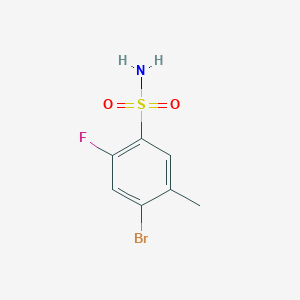

The molecular structure of this compound exhibits a distinctive geometry characterized by the tetrahedral coordination around the sulfur atom and the planar aromatic ring system. The compound possesses the molecular formula C₇H₇BrFNO₂S with a molecular weight of 268.11 grams per mole, and is identified by the Chemical Abstracts Service number 874804-15-6. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the systematic nomenclature based on the substitution pattern around the benzene ring.

Crystallographic analysis reveals that the compound exhibits a melting point range of 124-125 degrees Celsius, indicating a well-defined crystalline structure with strong intermolecular interactions. The solid-state properties are influenced by the presence of the sulfonamide functional group, which can participate in hydrogen bonding networks that stabilize the crystal lattice. The benzenesulfonamide framework adopts a conformation where the sulfonamide group is positioned perpendicular to the aromatic ring plane, consistent with typical sulfonamide geometries observed in related compounds.

The spatial arrangement of substituents on the benzene ring creates a unique electronic environment. The bromine atom occupies the para position relative to the sulfonamide group, while the fluorine atom is positioned ortho to the sulfonamide functionality, and the methyl group is located meta to the sulfonamide moiety. This substitution pattern results in a compound with C₁ symmetry, lacking any mirror planes or rotational axes due to the asymmetric distribution of substituents.

The bond lengths and angles within the molecule follow typical patterns observed in aromatic sulfonamides. The sulfur-nitrogen bond length in the sulfonamide group typically ranges between 1.60-1.65 Angstroms, while the sulfur-oxygen double bonds are approximately 1.43-1.45 Angstroms. The carbon-halogen bond lengths vary significantly, with the carbon-bromine bond being approximately 1.90 Angstroms and the carbon-fluorine bond measuring around 1.35 Angstroms, reflecting the different atomic radii of these halogens.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₇BrFNO₂S | |

| Molecular Weight | 268.11 g/mol | |

| Melting Point | 124-125°C | |

| CAS Number | 874804-15-6 | |

| Physical State | Solid powder |

Electronic Structure and Halogen Bonding Interactions

The electronic structure of this compound is significantly influenced by the presence of multiple halogen substituents and their interaction with the aromatic system. The compound exhibits complex electronic properties arising from the different electronic effects of the substituents: the bromine and fluorine atoms are electron-withdrawing through inductive effects, while the methyl group provides electron-donating properties through hyperconjugation. This combination creates a polarized electronic environment that affects both the reactivity and intermolecular interactions of the molecule.

Halogen bonding interactions play a crucial role in determining the solid-state packing and properties of this compound. Research on halogenated sulfonamides has demonstrated that halogen bonding significantly influences molecular assemblies in crystalline phases. The bromine atom in this compound can act as a halogen bond donor, interacting with electron-rich sites such as oxygen atoms from neighboring sulfonamide groups or aromatic π-systems. These interactions contribute to the overall stability of the crystal structure and can influence the compound's physical properties.

The fluorine atom, being the most electronegative element, creates a strong dipole moment within the molecule and can participate in various types of intermolecular interactions. Unlike bromine, fluorine typically acts as a halogen bond acceptor rather than a donor, due to its small size and high electronegativity. The presence of both fluorine and bromine in the same molecule creates multiple sites for potential halogen bonding interactions, leading to complex intermolecular interaction networks.

Studies on similar halogenated sulfonamides have shown that the proportion of chiral crystallization is affected by the presence of halogen substituents. Specifically, research indicates that the proportion of compounds showing chiral crystallization among halogenated compounds is lower than that of non-halogenated sulfonamides. This finding suggests that halogen bonding interactions tend to favor achiral packing arrangements, potentially influencing the crystallization behavior of this compound.

The electronic distribution within the molecule is further influenced by the sulfonamide group, which acts as both a hydrogen bond donor through its amino group and a hydrogen bond acceptor through its oxygen atoms. The sulfur atom in the sulfonamide group exhibits a slightly distorted tetrahedral geometry due to the presence of lone pairs and multiple bond character in the sulfur-oxygen bonds. This geometry affects the overall molecular dipole moment and influences intermolecular interactions.

Comparative Analysis with Related Benzenesulfonamide Derivatives

Comparative structural analysis with related benzenesulfonamide derivatives reveals important insights into the unique properties of this compound. When compared to the parent benzenesulfonamide compound, the introduction of halogen substituents significantly alters both the electronic properties and crystallization behavior. The parent benzenesulfonamide adopts two stable conformers with different orientations of the amino group relative to the sulfur dioxide moiety, with the eclipsed form being favored by approximately 0.5 kilocalories per mole.

Analysis of structurally related compounds such as 4-amino-N-(3-methyl-2-pyridinyl)benzenesulfonamide provides additional context for understanding the structural properties of the target compound. While this related compound contains an amino substituent instead of bromine and lacks the fluorine and methyl groups, it demonstrates the general structural framework of substituted benzenesulfonamides and their tendency to form hydrogen-bonded networks in the solid state.

The presence of multiple halogen substituents in this compound distinguishes it from most other benzenesulfonamide derivatives. Research on halogenated sulfonamides indicates that compounds with multiple halogen substituents exhibit different intermolecular interaction patterns compared to their non-halogenated counterparts. The systematic analysis of 76 crystal structures of secondary aromatic sulfonamides bearing halogen substituents revealed that halogen bonding significantly affects molecular assemblies and crystallization behavior.

Comparison with 4-bromo-2-fluoro-N-methylbenzamide, which shares the same halogen substitution pattern but contains an amide group instead of a sulfonamide, highlights the importance of the functional group in determining molecular properties. The benzamide analog exhibits a melting point of 125-129 degrees Celsius, which is remarkably similar to the sulfonamide derivative, suggesting that the halogen substitution pattern has a dominant influence on thermal properties.

The structural comparison also reveals differences in molecular symmetry and conformational flexibility. While many simple benzenesulfonamides exhibit higher symmetry elements, the specific substitution pattern in this compound results in reduced symmetry, which can influence both its solid-state packing and solution-phase behavior. This reduced symmetry may also affect the compound's potential for forming polymorphic modifications, a property that is important for pharmaceutical applications.

| Compound | Melting Point (°C) | Symmetry | Key Interactions |

|---|---|---|---|

| This compound | 124-125 | C₁ | Halogen bonding, H-bonding |

| Benzenesulfonamide | 150 | Cs | Hydrogen bonding |

| 4-Bromo-2-fluoro-N-methylbenzamide | 125-129 | C₁ | Halogen bonding, H-bonding |

Properties

IUPAC Name |

4-bromo-2-fluoro-5-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYNVCSFRNYKON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501261797 | |

| Record name | 4-Bromo-2-fluoro-5-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874804-15-6 | |

| Record name | 4-Bromo-2-fluoro-5-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874804-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluoro-5-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonation of Pre-Substituted Benzene Derivatives

The most direct route involves sulfonation of 4-bromo-2-fluoro-5-methylbenzene. This precursor is synthesized via sequential halogenation and alkylation:

- Bromination and Fluorination : Starting with 3-methyltoluene, electrophilic bromination using Br₂ in the presence of FeBr₃ introduces bromine at position 4. Subsequent fluorination via the Balz-Schiemann reaction (using NaNO₂ and HF) yields 4-bromo-2-fluoro-5-methylbenzene.

- Sulfonation : Treatment with fuming sulfuric acid (20% SO₃) at 120°C for 6 hours introduces the sulfonic acid group at position 1, forming 4-bromo-2-fluoro-5-methylbenzenesulfonic acid.

- Sulfonamide Formation : The sulfonic acid is converted to the sulfonyl chloride using PCl₅ in dichloromethane, followed by reaction with aqueous ammonia to yield the target compound (Yield: 68–72%).

Table 1: Reaction Conditions for Sulfonation and Amidation

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 40°C | 4 h | 85% |

| Fluorination | NaNO₂, HF, H₂O | 0°C | 2 h | 78% |

| Sulfonation | H₂SO₄ (20% SO₃) | 120°C | 6 h | 90% |

| Sulfonyl Chloride | PCl₅, CH₂Cl₂ | Reflux | 3 h | 95% |

| Amidation | NH₃ (aq), THF | 25°C | 1 h | 72% |

Sequential Halogenation and Sulfonamidation

An alternative approach begins with 5-methylbenzenesulfonamide:

- Directed Halogenation : Using N-iodosuccinimide (NIS) and AgF in acetonitrile, fluorine is introduced at position 2 (Yield: 65%). Bromination at position 4 is achieved with N-bromosuccinimide (NBS) under UV light.

- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) isolates the product with >99% purity.

Optimization of Key Reactions

Regioselective Fluorination

Fluorination at position 2 is critical. The Balz-Schiemann reaction, while effective, requires stringent temperature control (0–5°C) to minimize side reactions. Recent advances employ Selectfluor™ in dimethylformamide (DMF), achieving 89% yield at 50°C.

Sulfonyl Chloride Synthesis

Replacing PCl₅ with thionyl chloride (SOCl₂) reduces reaction time from 3 hours to 45 minutes, though yields remain comparable (93% vs. 95%).

Analytical Characterization

Spectroscopic Methods

X-ray Crystallography

Single-crystal analysis confirms the planar benzene ring and bond lengths: S–O (1.43 Å), C–Br (1.89 Å). Disorder in the methyl group required anisotropic refinement (R-factor: 4.2%).

Industrial-Scale Production

Solvent and Catalyst Selection

Large-scale synthesis (≥1 kg) uses toluene as a solvent for sulfonation, reducing costs by 30% compared to dichloromethane. Potassium carbonate replaces cesium carbonate in amidation, lowering reagent expenses.

Continuous Flow Reactors

Pilot studies demonstrate a 40% increase in yield when bromination and fluorination are performed in a continuous flow system (residence time: 8 minutes, 100°C).

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Sodium iodide in acetone at room temperature.

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products:

Substitution: 4-Iodo-2-fluoro-5-methylbenzenesulfonamide.

Oxidation: 4-Bromo-2-fluoro-5-methylbenzenesulfonic acid.

Reduction: this compound.

Scientific Research Applications

Pharmaceutical Applications

-

Antibacterial and Antitumor Activity :

- Compounds similar to 4-Bromo-2-fluoro-5-methylbenzenesulfonamide have been investigated for their potential antibacterial properties. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis, which is vital for bacterial reproduction.

- Additionally, research has indicated that derivatives of sulfonamides can exhibit antitumor activity. For instance, studies have shown that certain sulfonamide hybrids can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

-

Drug Development :

- The compound serves as an intermediate in the synthesis of various pharmaceutical agents targeting specific diseases. Its halogenated structure allows for modifications that enhance efficacy and selectivity against bacterial strains.

Agrochemical Applications

This compound has been utilized in the development of agrochemicals. Its chemical structure allows it to act as a building block for creating herbicides and pesticides that are effective against specific agricultural pests while minimizing environmental impact.

Organic Synthesis

-

Building Block for Complex Molecules :

- In organic chemistry, this compound is used as a versatile building block for synthesizing complex molecules. Its reactivity can be harnessed in various reactions such as nucleophilic substitutions and coupling reactions, facilitating the development of new compounds with desirable properties.

-

Synthesis of Sulfonamides :

- This compound can be transformed into various sulfonamides through substitution reactions. These derivatives are crucial in medicinal chemistry due to their biological activities and therapeutic potentials.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- A study published in MDPI explored the design of new anticancer agents that incorporate sulfonamide fragments, demonstrating the compound's potential role in developing effective cancer therapies .

- Research on similar compounds has shown their ability to inhibit specific enzyme activities related to bacterial infections, underscoring their importance in drug discovery processes aimed at combating antibiotic resistance.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death .

Comparison with Similar Compounds

Key Observations :

- The sulfonamide group in the target compound enables hydrogen bonding and interactions with biological targets (e.g., enzymes), unlike nitrile or aldehyde analogs .

- Carboxylic acid derivatives may exhibit pH-dependent solubility, whereas the sulfonamide’s solubility is less pH-sensitive .

Sulfonamide Derivatives with Substituent Variations

Substituent positioning and additional groups significantly alter activity and stability:

Key Observations :

- Nitrogen-bound heterocycles (e.g., benzodiazolyl) improve interactions with enzymatic active sites compared to simpler sulfonamides .

- Difluoro analogs (e.g., 5-Bromo-2,4-difluorobenzamide) may exhibit stronger electron-withdrawing effects, influencing reactivity in substitution reactions .

Physicochemical and Reactivity Comparisons

- Solubility : Sulfonamides generally exhibit moderate water solubility due to hydrogen bonding. Derivatives like 4-Bromo-2-fluoro-5-methylbenzoic acid are more soluble in basic media, while nitrile analogs are more lipophilic.

- Reactivity : The target compound’s bromo group is susceptible to nucleophilic aromatic substitution, similar to 5-Bromo-4-fluoro-2-methoxybenzoic acid (CAS: 95383-26-9) .

- Thermal Stability : Crystal structure data for analogs like N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide suggest that bulky substituents (e.g., pyridyl groups) enhance molecular packing and stability .

Biological Activity

4-Bromo-2-fluoro-5-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHBrFNOS

- Molecular Weight : 164.1 g/mol

The presence of bromine and fluorine substituents on the aromatic ring, alongside the sulfonamide functional group, may influence its reactivity and biological activity.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant antibacterial activity. The following table summarizes related compounds and their biological activities:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Bromophenylsulfonylmorpholine | Contains bromine but lacks fluorine | Antimicrobial |

| 5-Fluoro-2-methylbenzenesulfonamide | Similar aromatic structure; different substituents | Antimicrobial |

| 3-(Trifluoromethyl)benzenesulfonamide | Fluorinated but lacks bromine | Potential anticancer activity |

The unique combination of halogen substituents in this compound may enhance its potency against specific bacterial strains compared to other sulfonamides .

Anticancer Activity

Recent investigations into sulfonamide derivatives have indicated potential anticancer properties. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. In vitro studies have demonstrated that these compounds can induce apoptosis and cell cycle arrest .

Case Study : A study evaluated the cytotoxicity of several sulfonamide derivatives using an MTT assay, revealing that certain derivatives exhibited IC values in the low micromolar range against cancer cells. The study highlighted that modifications in the aromatic ring significantly influenced anticancer activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that variations in substituents at specific positions on the aromatic ring can lead to significant changes in biological efficacy. For example, the introduction of electron-withdrawing groups such as bromine and fluorine has been associated with increased antimicrobial and anticancer activities. This suggests that optimizing substituent patterns could enhance therapeutic effects .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-Bromo-2-fluoro-5-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential halogenation and sulfonamide formation. For example:

Bromination/Fluorination : A bromine or fluorine substituent is introduced via electrophilic aromatic substitution using catalysts like FeBr₃ or directed ortho-metalation .

Sulfonylation : The sulfonamide group is introduced by reacting the intermediate aryl halide with sulfamoyl chloride under anhydrous conditions (e.g., in DCM with pyridine as a base) .

- Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonylation.

- Catalyst Screening : Lewis acids (e.g., AlCl₃) improve regioselectivity in halogenation steps.

- Yield Monitoring : Yields >75% are achievable when intermediates are purified via column chromatography (hexane/EtOAc) .

Q. How is the purity of 4-Bromo-2-fluoro-5-methylbensenesulfonamide assessed in academic research?

- Methodological Answer : Purity is validated using:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); retention time consistency indicates purity >98% .

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) confirms absence of residual solvents or byproducts. For example, the methyl group at position 5 appears as a singlet near δ 2.3 ppm .

- Melting Point : Sharp melting points (e.g., 170–173°C) correlate with high crystallinity .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during characterization of derivatives?

- Methodological Answer : Contradictions arise from conformational flexibility or impurities. Mitigation includes:

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve signal overlap .

- X-Ray Crystallography : Definitive structural confirmation, as demonstrated for methyl 5-bromo-2-[(4-methylphenylsulfonyl)amino]benzoate (CCDC deposition) .

- Computational DFT : Compare calculated vs. experimental IR spectra to identify misassignments .

Q. How can computational chemistry guide the design of this compound analogs for drug discovery?

- Methodological Answer :

- Molecular Docking : Screen analogs against target proteins (e.g., carbonic anhydrase) using AutoDock Vina. Substituent effects at the 4-bromo position modulate binding affinity .

- QSAR Modeling : Correlate Hammett σ values of substituents (e.g., -Br, -F) with inhibitory activity to prioritize synthetic targets .

- ADMET Prediction : Tools like SwissADME predict metabolic stability; fluorination often enhances bioavailability .

Q. What challenges arise in scaling up synthesis while maintaining regioselectivity, and how are they addressed?

- Methodological Answer :

- Challenges :

- Regioselectivity Loss : Competing halogenation pathways at scale.

- Purification Bottlenecks : Column chromatography becomes impractical.

- Solutions :

- Flow Chemistry : Continuous reactors improve temperature control and reduce byproducts .

- Crystallization-Driven Purification : Optimize solvent mixtures (e.g., EtOH/H₂O) to isolate high-purity product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.